2H-1-Benzopyran-2-one, 6-[(3,3-dimethyloxiranyl)carbonyl]-7-methoxy-, (-)-
Overview
Description
2H-1-Benzopyran-2-one, 6-[(3,3-dimethyloxiranyl)carbonyl]-7-methoxy-, (-)- is a natural product found in Micromelum minutum and Citrus sulcata with data available.
Scientific Research Applications
Biomimetic Syntheses
- This compound is involved in biomimetic syntheses of polyketide aromatics, as demonstrated in studies where methoxypyrylium compounds derived from 2H-pyran-2-ones and 4H-pyran-4-ones were used to produce linear β-polycarbonyl derivatives. These derivatives can undergo biomimetic cyclisation to generate polyketide aromatic systems, such as ethyl 2,4-dimethoxy-6-methylbenzoate and 6-(2,4-dimethoxy-6-methylphenyl)-4-methoxy-2H-pyran-2-one (Griffin, Leeper, & Staunton, 1984).
Synthesis Applications
- The compound has been utilized in syntheses directed towards fungal xanthones. For example, specific derivatives were synthesized starting with precursors corresponding to β-tetra-, β-tri-, and β-di-carbonyl compounds (Iijima, Taga, Miyazaki, Tanaka, & Uzawa, 1979).
- Another study involved the synthesis of novel 3-[(substituted-carbonyl)amino]-2H-1-benzopyrans, which showed potential antihypertensive activity (Cassidy, Evans, Hadley, Haladij, Leach, & Stemp, 1992).
Biological Activities
- New cytotoxic benzopyrans, including derivatives of 2H-1-benzopyran, were isolated from plant leaves and showed strong cytotoxic effects against human cancer cell lines (Kiem, Dang, Bao, Huong, Minh, Huong, Lee, & Kim, 2005).
- Benzopyran derivatives, including 2H-1-benzopyran-3-ones, were found to have various biological activities, such as potential cardiovascular therapeutic activities (Yoon, Yoo, & Shin, 1998).
Properties
IUPAC Name |
6-(3,3-dimethyloxirane-2-carbonyl)-7-methoxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c1-15(2)14(20-15)13(17)9-6-8-4-5-12(16)19-10(8)7-11(9)18-3/h4-7,14H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKJAXDQCDDPCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)C(=O)C2=C(C=C3C(=C2)C=CC(=O)O3)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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